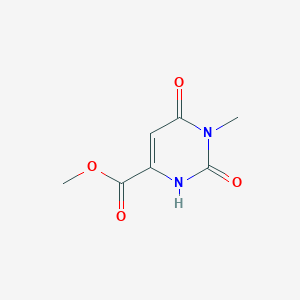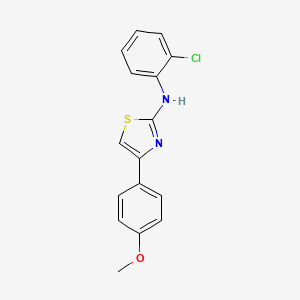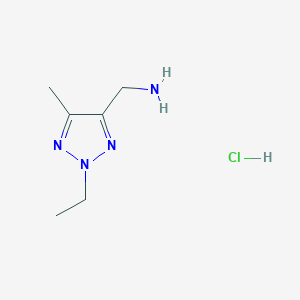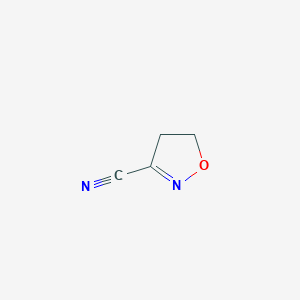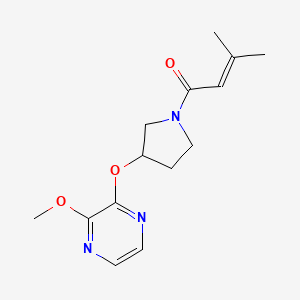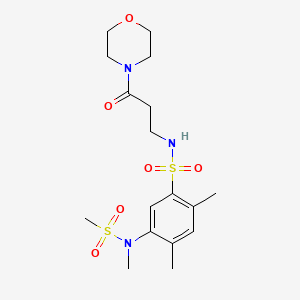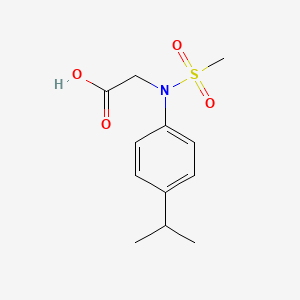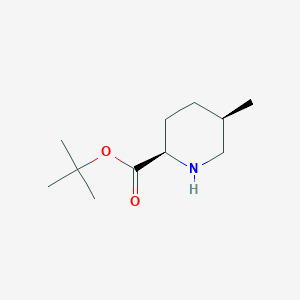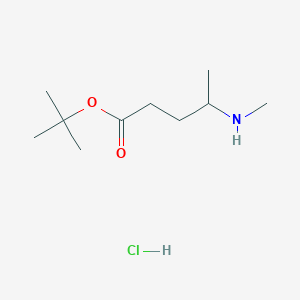
Tert-butyl 4-(methylamino)pentanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(methylamino)pentanoate hydrochloride is a chemical compound with the CAS Number: 2309448-35-7 . It has a molecular weight of 223.74 . The IUPAC name for this compound is tert-butyl 5-(methylamino)pentanoate hydrochloride . It is typically stored at 4°C and protected from light .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(methylamino)pentanoate hydrochloride is 1S/C10H21NO2.ClH/c1-10(2,3)13-9(12)7-5-6-8-11-4;/h11H,5-8H2,1-4H3;1H . This indicates that the compound has a carbon backbone with a tert-butyl group, a methylamino group, and a pentanoate group.Physical and Chemical Properties Analysis
Tert-butyl 4-(methylamino)pentanoate hydrochloride is a solid at room temperature . It has a molecular weight of 223.74 . The compound is typically stored at 4°C and protected from light .Scientific Research Applications
Physicochemical Property Modulation
The incorporation of tert-butyl groups into bioactive compounds can significantly influence their physicochemical properties, such as lipophilicity and metabolic stability. This effect is critical in medicinal chemistry, where the tert-butyl group is a common motif. Research has documented the physicochemical data of drug analogues to compare the tert-butyl group with alternative substituents like pentafluorosulfanyl and trifluoromethyl, highlighting its impact on drug discovery processes (Westphal et al., 2015).
Synthesis and Characterization of Alumoxanes
Tert-butyl-substituted alumoxanes have been synthesized and characterized, demonstrating the potential of tert-butyl groups in creating complex inorganic structures. These compounds are significant in understanding aluminum's chemical behavior and its applications in materials science (Mason et al., 1993).
Anticancer Drug Synthesis
Amino acetate functionalized Schiff base organotin(IV) complexes, synthesized from compounds including tert-butyl 4-(methylamino)pentanoate derivatives, have shown potential as anticancer drugs. These complexes exhibit significant cytotoxicity against various human tumor cell lines, providing a foundation for developing new chemotherapy agents (Basu Baul et al., 2009).
Fluoroalkyl-Substituted Pyrazole Synthesis
The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids, underscores the tert-butyl group's utility in creating fluorinated organic compounds. These compounds are valuable for pharmaceutical and agrochemical industries due to their unique properties (Iminov et al., 2015).
Biocompatible Polymer Production
Research on producing biocompatible polymers via alternating copolymerization with carbon dioxide has explored tert-butyl derivatives like tert-butyl 3,4-dihydroxybutanoate. These studies contribute to developing environmentally friendly and medically relevant materials, such as potential drug delivery systems (Tsai et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Properties
IUPAC Name |
tert-butyl 4-(methylamino)pentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-8(11-5)6-7-9(12)13-10(2,3)4;/h8,11H,6-7H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDVMLDHTBYYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC(C)(C)C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
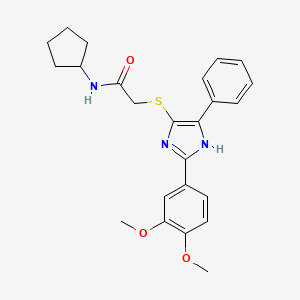

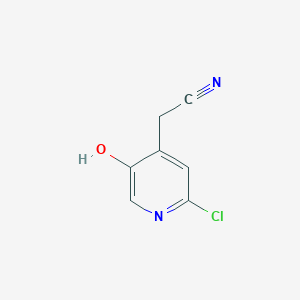
![N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride](/img/structure/B2610375.png)

